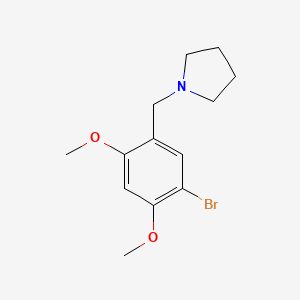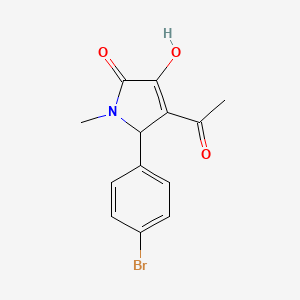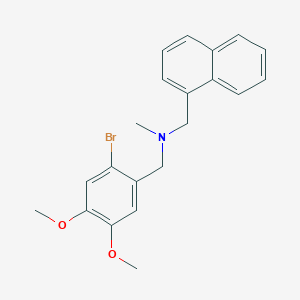
1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BDMP and has a molecular formula of C15H20BrNO2.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine is not fully understood. However, it has been suggested that BDMP may act as an inhibitor of certain enzymes or receptors in the body. This has led to its potential applications in drug discovery and development.
Biochemical and physiological effects:
Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine has various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects in animal models. BDMP has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine in lab experiments is its high purity and yield. This makes it a reliable building block for the synthesis of other compounds. However, one of the limitations is its cost, which may limit its use in large-scale experiments.
Direcciones Futuras
For the study of BDMP include its potential applications in drug discovery and development and the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine involves the reaction of 2,4-dimethoxybenzaldehyde with 1-bromo-3-chloropropane in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with pyrrolidine to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of BDMP.
Aplicaciones Científicas De Investigación
1-(5-bromo-2,4-dimethoxybenzyl)pyrrolidine has been studied for its potential applications in various fields. One of the main areas of research is its use as a building block for the synthesis of other compounds. BDMP has been used as a precursor for the synthesis of various pyrrolidine derivatives that have potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-16-12-8-13(17-2)11(14)7-10(12)9-15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCGIUVZTOZPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)

![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)

![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)
